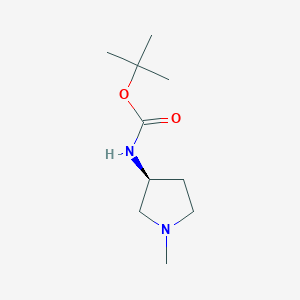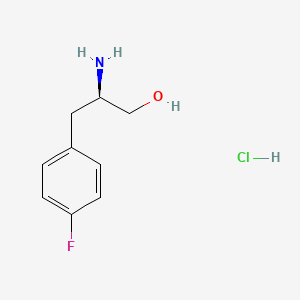
(R)-2-Amino-3-(4-fluorophenyl)propan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“®-2-Amino-3-(4-fluorophenyl)propan-1-ol hydrochloride” is a chemical compound with the formula C9H13ClFNO and a molecular weight of 205.66 . It’s a compound that contains a pyrrolidine ring, which is a five-membered ring with nitrogen .
Synthesis Analysis
The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring in particular is used widely due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The ring’s non-planarity allows for increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Physical And Chemical Properties Analysis
The compound has a molecular weight of 205.66 . More detailed physical and chemical properties are not provided in the available sources.Scientific Research Applications
Synthesis and Resolution
- Synthesis, Resolution, and Configuration Assignment : The synthesis and resolution of racemic 3-hydroxy-2-methylene-3-phenylpropanoic acid were achieved using (−)(R,R)-2-Amino-1-(4-nitrophenyl)propan-1,3-diol. The resolution process involved conversion to anti and syn methyl 3-hydroxy-2-methyl-3-phenylpropanoate, establishing the absolute configuration of the resolved enantiomer as R, confirmed by X-ray crystallography (Drewes et al., 1992).
Chemical Characterization and Properties
Characterization of Fluorinated Compounds : A study on the synthesis and characterization of 3-fluorophenmetrazine (3-FPM), a fluorinated derivative of phenmetrazine, highlighted its pharmacokinetic properties. Despite being designed for potential medical purposes, 3-FPM's pharmacokinetic data, crucial for forensic and clinical case interpretation, were largely unknown until this research (Grumann et al., 2019).
Photophysical Properties of Derivatives : The effect of solvent polarity on the photophysical properties of certain chalcone derivatives was investigated, revealing bathochromic shifts in absorption and fluorescence spectra from non-polar to polar solvents. This indicated significant intramolecular charge transfer interactions, suggesting these molecules' potential application in studying solvent effects and molecular interactions (Kumari et al., 2017).
Biological Activity and Applications
Anticancer Properties of Organotin(IV) Complexes : A study focused on the synthesis, structural characterization, and in vitro cytotoxicity of amino acetate functionalized Schiff base organotin(IV) complexes. These complexes demonstrated significant anticancer activity against various human tumor cell lines, showing potential as novel anticancer agents (Basu Baul et al., 2009).
Neurokinin-1 Receptor Antagonist : The development of a water-soluble, orally active neurokinin-1 receptor antagonist suitable for both intravenous and oral clinical administration showcased a novel approach in treating conditions related to this receptor. This compound's high solubility and efficacy in pre-clinical tests underscore its potential for clinical use in treating emesis and depression (Harrison et al., 2001).
properties
IUPAC Name |
(2R)-2-amino-3-(4-fluorophenyl)propan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO.ClH/c10-8-3-1-7(2-4-8)5-9(11)6-12;/h1-4,9,12H,5-6,11H2;1H/t9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNPZBLHJLXNSC-SBSPUUFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CO)N)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](CO)N)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


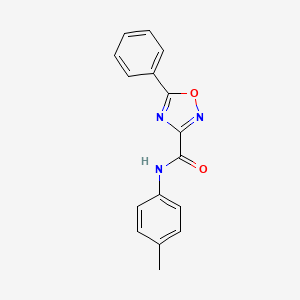
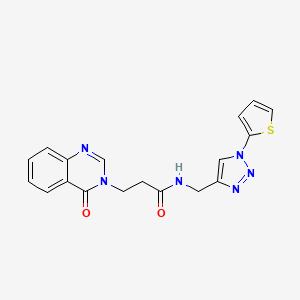
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2-[(furan-2-yl)formamido]propanoate](/img/structure/B2875456.png)
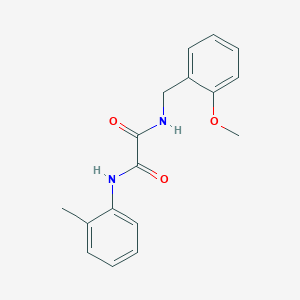

![2-Chloro-N-[[3-(2-methoxynaphthalen-1-yl)-1,2-oxazol-5-yl]methyl]propanamide](/img/structure/B2875462.png)
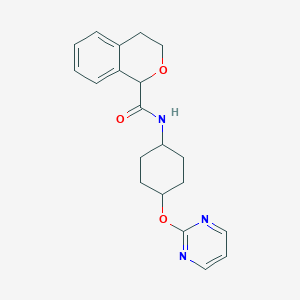

![(1R,5S)-bicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B2875465.png)


